Cas no 313498-12-3 (1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID)
1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
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- 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID
- 1-benzyl-2,3-dimethylindole-5-carboxylic acid
- 2,3-dimethyl-1-benzylindole-5-carboxylic acid
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- MDL: MFCD00419414
- Inchi: 1S/C18H17NO2/c1-12-13(2)19(11-14-6-4-3-5-7-14)17-9-8-15(18(20)21)10-16(12)17/h3-10H,11H2,1-2H3,(H,20,21)
- InChI Key: HLVAZMLZZGYECV-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=C(C=1)C(C)=C(C)N2CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 279.12600
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 42.23000
- LogP: 4.00460
1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 030866-500mg |
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid |
313498-12-3 | 500mg |
$198.00 | 2023-09-09 | ||
| TRC | B537943-50mg |
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic Acid |
313498-12-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B537943-100mg |
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic Acid |
313498-12-3 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B537943-500mg |
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic Acid |
313498-12-3 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Fluorochem | 014521-1g |
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid |
313498-12-3 | 1g |
£151.00 | 2022-03-01 | ||
| Fluorochem | 014521-2g |
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid |
313498-12-3 | 2g |
£301.00 | 2022-03-01 | ||
| Chemenu | CM114822-1g |
1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid |
313498-12-3 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM114822-5g |
1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid |
313498-12-3 | 95% | 5g |
$720 | 2021-08-06 | |
| Chemenu | CM114822-1g |
1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid |
313498-12-3 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM114822-5g |
1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid |
313498-12-3 | 95% | 5g |
$*** | 2023-03-30 |
1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID Suppliers
1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID
Research Brief on 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID (CAS: 313498-12-3): Recent Advances and Applications
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 313498-12-3) is a structurally unique indole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic pathways, biological activities, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The research team utilized molecular docking and kinetic assays to elucidate the binding interactions between 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid and the COX-2 active site, revealing a unique binding mode that accounts for its selectivity over COX-1. These findings suggest its potential as a lead compound for developing novel anti-inflammatory drugs with reduced gastrointestinal side effects.
In the realm of oncology, recent preclinical studies have investigated the compound's antiproliferative effects against various cancer cell lines. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid exhibited potent activity against triple-negative breast cancer cells, with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induce apoptosis through the mitochondrial pathway and inhibit tumor angiogenesis by modulating VEGF expression.
The synthetic accessibility of 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid has also been a focus of recent research. A 2023 publication in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield (78%) and purity (>99%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for further pharmacological evaluation and structure-activity relationship studies.
Emerging applications in infectious disease treatment have also been reported. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that certain analogs of 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid show promising activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The compounds appear to disrupt bacterial membrane integrity while showing low cytotoxicity against mammalian cells, suggesting a favorable therapeutic window.
Future research directions for this compound class include further optimization of pharmacokinetic properties, particularly bioavailability and metabolic stability. Several research groups are currently exploring prodrug strategies and formulation approaches to enhance the compound's therapeutic potential. Additionally, the development of radiolabeled versions for imaging applications and the exploration of combination therapies with existing drugs represent promising avenues for investigation.
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